![molecular formula C11H16ClN3OS B2535065 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone CAS No. 1092346-82-1](/img/structure/B2535065.png)
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone is a complex organic compound featuring a thiazole ring, a diazepane ring, and a chloro substituent. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Diazepane Ring Formation: The diazepane ring can be formed by cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The thiazole and diazepane intermediates are coupled using a suitable linker, such as an ethanone group, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and automated systems to streamline the process .
Chemical Reactions Analysis
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NH₃, RSH). Major products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and diazepane-containing molecules:
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid .
- Benzimidazole-thiazole derivatives .
- Imidazole-containing compounds .
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-9(16)15-4-2-3-14(5-6-15)8-10-7-13-11(12)17-10/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVVLQYFWPOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
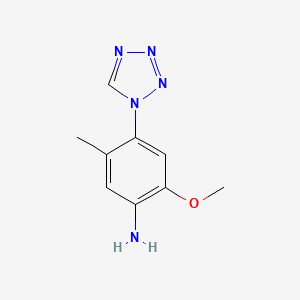
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)
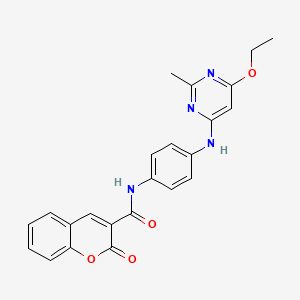
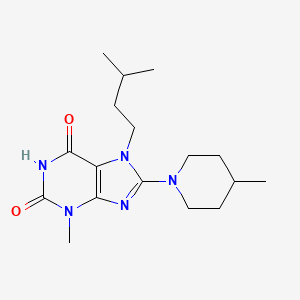
![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
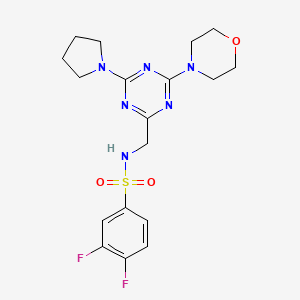
![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
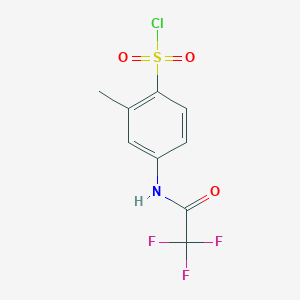
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2535005.png)
